An In-depth Technical Guide to the Physicochemical Properties of Benzoyl-DL-Valine
An In-depth Technical Guide to the Physicochemical Properties of Benzoyl-DL-Valine
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For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzoyl-DL-valine (N-Benzoyl-DL-valine) is a derivative of the essential amino acid valine, belonging to the class of N-acyl amino acids. The attachment of a benzoyl group to the amino group of valine modifies its physicochemical properties, influencing its solubility, polarity, and potential biological interactions. These compounds are utilized as precursors in the synthesis of various organic molecules, including peptides and heterocyclic compounds with potential pharmacological activity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of Benzoyl-DL-Valine, details general experimental protocols for their determination, and presents logical workflows relevant to its characterization.
Core Physicochemical Properties
The fundamental physicochemical characteristics of Benzoyl-DL-Valine are crucial for its application in synthesis, formulation, and biological studies. These properties dictate its behavior in different solvent systems and its potential for molecular interactions.
Data Summary
Quantitative data for Benzoyl-DL-Valine are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |
| Molecular Weight | 221.25 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [3][5] |
| Melting Point | 132 °C | [4][6][7] |
| Boiling Point (Predicted) | 451.8 ± 28.0 °C at 760 mmHg | [4][6] |
| Density (Predicted) | 1.157 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 3.79 ± 0.10 | [3][5] |
| LogP (XLogP3-AA) | 2.2 | [3] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental reports for Benzoyl-DL-Valine are not always published in full detail, the following sections describe standard, widely accepted protocols for determining the key parameters listed above.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.[9][10]
Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.
Detailed Methodology:
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Sample Preparation: A small amount of dry Benzoyl-DL-Valine is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[11] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of approximately 2-3 mm.[11][12]
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Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[9][13] The apparatus is heated at a medium rate initially to approach the expected melting point.
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Measurement: When the temperature is approximately 10-15°C below the expected melting point (132°C), the heating rate is reduced to a slow and steady 1-2°C per minute.[9][12]
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Observation: The sample is observed carefully through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the range.[10]
Solubility Determination (Shake-Flask Method)
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.
Principle: Excess solid solute is equilibrated with a solvent by agitation until the solution becomes saturated. The concentration of the solute in the filtered solution is then measured to determine solubility.
Detailed Methodology:
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Preparation: An excess amount of Benzoyl-DL-Valine is added to a vial containing a known volume of the solvent of interest (e.g., methanol, water). Adding excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: The vial is sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C). The mixture is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.
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Analysis: The concentration of Benzoyl-DL-Valine in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR spectroscopy.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).
Logical and Experimental Workflows
Visual workflows are critical for understanding the relationships between a compound's structure and its properties, as well as the sequence of operations in its synthesis and analysis.
Caption: Structure-Property Relationships for Benzoyl-DL-Valine.
Caption: General Workflow for Synthesis and Purification.
Biological Context and Applications
N-benzoyl amino acids, including Benzoyl-DL-Valine, serve as important intermediates in medicinal chemistry and organic synthesis. While Benzoyl-DL-Valine itself is not typically a final drug product, the N-benzoyl functional group can be found in molecules with diverse biological activities. For instance, various N-benzoyl amino acid derivatives have been investigated for their potential as inhibitors of enzymes like DNA Methyltransferases (DNMTs)[14] or as antifungal agents.[15][16] The specific valine side chain can influence binding affinity and selectivity for biological targets. Therefore, a thorough understanding of its physicochemical properties is the first step for researchers aiming to incorporate this moiety into more complex, biologically active molecules.
References
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